7-Hydroxyflavone is a mono-hydroxylated flavonoid derivative characterized by a rigid benzopyran-4-one core and a single reactive hydroxyl group at the 7-position. In industrial and academic procurement, it is primarily sourced as a high-purity precursor for the synthesis of complex O-alkylated or O-glycosylated flavonoids, and as a standardized benchmark in cytochrome P450 inhibition assays. Its distinct physicochemical profile—highlighted by a relatively low pKa of 7.28—ensures predictable deprotonation in mildly alkaline environments, which is critical for both aqueous assay solubility and base-catalyzed synthetic derivatization. By offering a single, highly accessible nucleophilic site, 7-hydroxyflavone eliminates the regioselectivity challenges commonly associated with polyhydroxylated natural products, making it a highly efficient starting material for scalable chemoenzymatic and synthetic workflows [1].
Substituting 7-hydroxyflavone with other monohydroxyflavones (such as 3-hydroxyflavone or 5-hydroxyflavone) or polyhydroxylated analogs (like chrysin) fundamentally alters both process chemistry and assay performance. For instance, 3-hydroxyflavone undergoes Excited-State Intramolecular Proton Transfer (ESIPT) due to the proximity of the hydroxyl group to the carbonyl, drastically changing its photophysical emission profile and rendering it unsuitable as a direct substitute in standard fluorescence-based environmental sensing[1]. Similarly, 5-hydroxyflavone forms a strong intramolecular hydrogen bond with the adjacent carbonyl, which significantly increases its pKa (11.75) and reduces its nucleophilicity, requiring harsher conditions for deprotonation and derivatization [2]. Attempting to use chrysin (5,7-dihydroxyflavone) as a precursor for 7-O-derivatives introduces competing reactive sites, necessitating additional protection and deprotection steps that decrease overall yield and increase manufacturing complexity [3].
7-Hydroxyflavone exhibits a significantly lower pKa than its structural isomers, enabling easier deprotonation and enhanced solubility in mildly alkaline aqueous buffers. UV-visible spectroscopy in solvent-water mixtures demonstrates that 7-hydroxyflavone has a thermodynamic pKa of 7.28, which is 1.4 units lower than 3-hydroxyflavone (pKa 8.68) and 4.47 units lower than 5-hydroxyflavone (pKa 11.75) [1]. This pronounced acidity facilitates the formation of the more soluble phenolate anion at physiological pH, streamlining its use in aqueous biological assays and base-catalyzed synthetic workflows.
| Evidence Dimension | Acid dissociation constant (pKa) |
| Target Compound Data | 7.28 |
| Comparator Or Baseline | 3-Hydroxyflavone (8.68) and 5-Hydroxyflavone (11.75) |
| Quantified Difference | 1.4 to 4.47 pKa units lower (more acidic) |
| Conditions | UV-visible spectroscopy, 298.15 K, constant ionic strength (0.050 mol/kg) |
A lower pKa ensures easier deprotonation at physiological pH, improving solubility for in vitro assays and increasing nucleophilicity for downstream derivatization.
When synthesizing 7-O-substituted flavonoid prodrugs or fluorescent probes, 7-hydroxyflavone eliminates the need for complex protection-deprotection sequences required by multi-hydroxylated analogs. Unlike chrysin (5,7-dihydroxyflavone), which possesses competing hydroxyl sites with different pKa values (pKa1 = 8.0, pKa2 = 11.9) requiring selective protection to prevent 5-O-alkylation [1], 7-hydroxyflavone offers a single, highly reactive nucleophilic site. This structural simplicity directly reduces synthetic steps, improves overall yield, and minimizes purification bottlenecks during the scale-up of 7-O-glucuronides or alkyl esters.
| Evidence Dimension | Reactive site availability for O-alkylation |
| Target Compound Data | Single reactive hydroxyl at C-7 |
| Comparator Or Baseline | Chrysin (5,7-dihydroxyflavone) with dual reactive sites (C-5, C-7) |
| Quantified Difference | Elimination of 2+ synthetic steps (protection/deprotection) |
| Conditions | Base-catalyzed O-alkylation or glycosylation workflows |
Using a mono-hydroxylated precursor prevents the formation of regioisomeric mixtures, directly lowering manufacturing costs and improving batch-to-batch reproducibility.
7-Hydroxyflavone serves as a potent and structurally rigid scaffold for cytochrome P450 inhibition studies, particularly against CYP1B1 and CYP19A1 (aromatase). In recombinant human enzyme assays, 7-hydroxyflavone demonstrated an IC50 of 250 nM against CYP1B1, a target associated with pro-carcinogen activation [1]. Compared to unsubstituted flavone, the addition of the 7-hydroxyl group provides a critical hydrogen bond donor/acceptor site that anchors the molecule within the active site, significantly enhancing binding affinity and making it a superior benchmark inhibitor for structural biology and drug discovery screening.
| Evidence Dimension | CYP1B1 Inhibition (IC50) |
| Target Compound Data | 250 nM |
| Comparator Or Baseline | Unsubstituted flavone (weak or non-specific binding) |
| Quantified Difference | Enhanced specific binding affinity due to 7-OH anchoring |
| Conditions | Recombinant human CYP1B1 expressed in E. coli, 7-ethoxyresorufin substrate |
High-affinity, isoform-specific inhibition makes this compound an essential positive control and structural baseline for developing targeted CYP1B1 or aromatase inhibitors.
The photophysical behavior of 7-hydroxyflavone sharply contrasts with that of 3-hydroxyflavone, making it suitable for different analytical applications. While 3-hydroxyflavone undergoes Excited-State Intramolecular Proton Transfer (ESIPT) resulting in dual emission bands, 7-hydroxyflavone lacks the adjacent carbonyl required for ESIPT [1]. Instead, it exhibits highly solvent- and pH-sensitive emission, shifting from blue (450 nm) in neutral organic glasses to green (537 nm) upon anion formation at room temperature[2]. This distinct mechanism allows 7-hydroxyflavone to be utilized as a sensitive environmental probe for hydrogen-bonding dynamics and local pH, without the spectral complexity of ESIPT.
| Evidence Dimension | Fluorescence emission mechanism |
| Target Compound Data | Solvent/pH-dependent single emission (450 nm to 537 nm) |
| Comparator Or Baseline | 3-Hydroxyflavone (ESIPT-driven dual emission) |
| Quantified Difference | Absence of ESIPT; distinct sensitivity to intermolecular H-bonding |
| Conditions | Ethanol-methanol mixtures, varying temperature (77 K to 298 K) and pH |
The lack of ESIPT simplifies emission spectra interpretation when the compound is used as a fluorescent sensor for microenvironmental pH or solvent polarity.
Due to its single reactive hydroxyl group and favorable pKa (7.28), 7-hydroxyflavone is the optimal starting material for synthesizing 7-O-alkylated, 7-O-glycosylated, or esterified flavonoid prodrugs. It eliminates the need for the costly and time-consuming protection/deprotection steps required when using polyhydroxylated precursors like chrysin, ensuring higher yields and scalable manufacturability in medicinal chemistry workflows [1].
With a confirmed IC50 of 250 nM against human CYP1B1, 7-hydroxyflavone is highly valuable as a positive control and structural baseline in high-throughput screening assays. Its rigid structure and specific hydrogen-bonding profile make it an ideal reference compound for evaluating the selectivity and potency of novel aromatase and CYP1B1 inhibitors in oncology and toxicology research [2].
Because it does not undergo the ESIPT process characteristic of 3-hydroxyflavone, 7-hydroxyflavone provides a distinct, single-band emission that is highly sensitive to local pH and solvent polarity. This makes it a preferred fluorophore for designing environmental sensors, studying protein binding pocket dynamics, and monitoring anion formation in real-time without the spectral overlap issues caused by dual-emission systems [3].
Irritant